6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride
Description
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with two oxygen atoms (6,9-dioxa) and one nitrogen atom (2-aza) in a spiro[4.5]decane scaffold. The 7-position is substituted with a methanol group, and the compound is stabilized as a hydrochloride salt. This molecule is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its rigid spirocyclic framework, which enhances stereochemical control in drug design .
Properties
IUPAC Name |
6,9-dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-3-7-4-11-6-8(12-7)1-2-9-5-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBPEQCNCFXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COCC(O2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Challenges
- Similarity Metrics : Computational analyses (e.g., Tanimoto scores) indicate high structural similarity (>0.90) between the target compound and 7-Azaspiro[4.5]decane HCl, though the absence of oxygen atoms in the latter limits its use in polar environments .
- Thermal Stability : Thermogravimetric analysis (TGA) of copper-spiro complexes reveals decomposition temperatures >200°C, suggesting robustness in high-temperature applications .
- Contradictions : While some analogs (e.g., 2-Oxa-7-azaspiro[4.5]decane HCl) share high similarity scores, their pharmacological profiles may diverge significantly due to heteroatom positioning .
Biological Activity
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol hydrochloride, a compound of increasing interest in medicinal chemistry, has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, presenting detailed findings from diverse research studies and case analyses.
Structural Characteristics
The molecular formula of 6,9-dioxa-2-azaspiro[4.5]decan-7-ylmethanol hydrochloride is . Its structural representation can be denoted as follows:
- SMILES : C1CNCC12COCCO2
- InChI : InChI=1S/C7H13NO2/c1-2-8-5-7(1)6-9-3-4-10-7/h8H,1-6H2
These structural attributes contribute to its interactions with biological systems.
Pharmacological Properties
Research indicates that 6,9-dioxa-2-azaspiro[4.5]decan-7-ylmethanol hydrochloride exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of spiro compounds often possess significant antimicrobial properties. For instance, Mannich bases derived from similar structures showed promising antimicrobial effects against various pathogens .
- Neuroprotective Effects : Compounds with spiro configurations have been explored for their neuroprotective potential. Preliminary studies suggest that they may exhibit protective effects on neuronal cells under oxidative stress conditions .
- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
The biological activity of 6,9-dioxa-2-azaspiro[4.5]decan-7-ylmethanol hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of spiro compounds similar to 6,9-dioxa-2-azaspiro[4.5]decan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Neuroprotection in Oxidative Stress Models
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with 6,9-dioxa-2-azaspiro[4.5]decan derivatives resulted in decreased cell death and reduced levels of reactive oxygen species (ROS). This suggests a protective mechanism against oxidative damage .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant against pathogens | |
| Neuroprotective | Reduced oxidative stress damage | |
| Cytotoxicity | Effects on cancer cell lines |
Table 2: Structure Activity Relationship (SAR)
| Compound Structure | Activity Type | Remarks |
|---|---|---|
| 6,9-Dioxa-2-azaspiro[4.5]decan derivative | Antimicrobial | Effective against Gram-positive bacteria |
| Spiro compound with hydroxyl group | Neuroprotective | Enhanced protection in neuronal models |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol Hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization of a diol-amine precursor under acidic conditions. For example, iodomethyl derivatives (e.g., 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane) can serve as intermediates for methanol functionalization . Optimizing stoichiometry (e.g., HCl concentration) and temperature (60–80°C) is critical to minimize by-products like uncyclized amines or overhalogenated species. Purity can be monitored using USP-grade reference standards for analogous spirocyclic compounds .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm spirocyclic connectivity and methanol substitution. Compare spectral data to structurally similar compounds (e.g., 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione) for resonance pattern consistency . HPLC-MS with Chromolith® columns (C18 stationary phase) is recommended for assessing purity, leveraging protocols from pharmacopeial monographs for related hydrochlorides .
Q. What stability challenges arise during storage, and how can degradation products be identified?
- Methodological Answer : Hydrochloride salts are hygroscopic; store in desiccated, airtight containers at 15–25°C. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways. LC-MS/MS analysis detects common by-products like oxidized methanol derivatives or ring-opened amines. Reference degradation profiles of analogous compounds (e.g., hydrastinine hydrochloride) for comparative analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing off-target effects?
- Methodological Answer : Link the study to a theoretical framework such as spirocyclic drug design (e.g., serotonin receptor modulation). Use in silico docking (COMSOL Multiphysics or AutoDock) to predict binding affinities to target proteins . Validate with in vitro assays (e.g., cAMP modulation in HEK293 cells) and include negative controls (e.g., non-spirocyclic analogs) to isolate spirocycle-specific effects .
Q. How should contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Contradictions often stem from divergent synthetic routes (e.g., iodomethyl vs. chloromethyl intermediates). Perform comparative batch analysis using DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, catalyst loading). Cross-validate bioactivity results via orthogonal assays (e.g., SPR vs. fluorescence polarization) and reference USP monographs for purity thresholds .
Q. What advanced separation technologies optimize the purification of this hydrochloride salt?
- Methodological Answer : Employ membrane-based crystallization (e.g., antisolvent precipitation with tangential flow filtration) to enhance crystal uniformity. Monitor particle size distribution via dynamic light scattering (DLS) and compare to pharmacopeial specifications for similar APIs . For chiral purity, use HPLC with cyclodextrin columns (e.g., Purospher® STAR), as validated for azaspirodecanone derivatives .
Q. How can theoretical frameworks guide mechanistic studies of its metabolic pathways?
- Methodological Answer : Apply retrometabolic drug design principles to predict hepatic metabolism. Use isotope-labeled analogs (e.g., ¹⁴C-methanol moiety) in microsomal assays (human liver S9 fraction) to track metabolites. Align findings with computational models of CYP450 isoform interactions .
Q. What validation criteria ensure reproducibility in analytical methods for this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Establish linearity (1–100 µg/mL range via UV detection), precision (RSD <2% for retention time), and accuracy (spiked recovery 98–102%). Cross-reference with pharmacopeial methods for related hydrochlorides (e.g., raloxifene HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
